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Compound of Interest

Compound Name: Methyl 3-bromo-5-iodobenzoate

Cat. No.: B071004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-bromo-5-iodobenzoate, a key building block in synthetic organic chemistry. The following

sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such

spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data
While experimental spectra for Methyl 3-bromo-5-iodobenzoate are not readily available in

public databases, the following data tables present predicted values based on the analysis of

structurally similar compounds, including methyl 3-bromobenzoate and other di-substituted

benzene derivatives. These tables offer a reliable reference for the identification and

characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.25 t ~1.5 1H H-2

~8.10 t ~1.5 1H H-6

~8.00 t ~1.5 1H H-4

3.94 s - 3H -OCH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~164.5 C=O

~142.0 C-4

~138.0 C-2

~133.0 C-1

~130.0 C-6

122.8 C-3

93.5 C-5

52.8 -OCH₃

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-bromo-5-iodobenzoate is expected to show characteristic

absorption bands for an aromatic ester.
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Frequency (cm⁻¹) Intensity Assignment of Vibration

3100-3000 Weak-Medium C-H stretch (aromatic)

2960-2850 Weak-Medium C-H stretch (methyl)

~1725 Strong C=O stretch (ester)

~1600, ~1475 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong
C-O stretch (ester,

asymmetric)

~1100 Medium C-O stretch (ester, symmetric)

~880-860 Strong
C-H bend (aromatic, out-of-

plane)

~750 Strong C-Br stretch

~680 Strong C-I stretch

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Methyl 3-bromo-5-iodobenzoate will exhibit a

characteristic molecular ion peak and fragmentation pattern. Due to the presence of bromine,

an M+2 peak with a relative intensity of approximately 98% of the molecular ion peak is

expected.
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m/z Relative Intensity (%) Assignment

340/342 High [M]⁺ (Molecular ion)

309/311 Medium [M - OCH₃]⁺

281/283 Medium [M - COOCH₃]⁺

213 Low [M - I]⁺

154 Medium [M - Br - I]⁺

126 Low [C₆H₃O]⁺

105 High [C₆H₅CO]⁺

77 Medium [C₆H₅]⁺

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like Methyl 3-bromo-5-iodobenzoate.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Structure Elucidation
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Deuterated Solvent

Prepare as Thin Film,
KBr Pellet, or Nujol Mull

Dissolve in
Volatile Solvent

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structure Confirmation
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To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-bromo-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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